molecular formula C9H11NO3 B13505342 Methyl 3-amino-5-hydroxy-2-methylbenzoate

Methyl 3-amino-5-hydroxy-2-methylbenzoate

Cat. No.: B13505342
M. Wt: 181.19 g/mol
InChI Key: XGUVYWWOJKPPLA-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid and features both amino and hydroxy functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-hydroxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-5-hydroxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxy groups to halides.

Major Products Formed

    Oxidation: Formation of methyl 3-amino-5-oxo-2-methylbenzoate.

    Reduction: Formation of methyl 3-amino-5-hydroxy-2-methylbenzylamine.

    Substitution: Formation of methyl 3-amino-5-chloro-2-methylbenzoate when reacted with thionyl chloride.

Scientific Research Applications

Methyl 3-amino-5-hydroxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-methylbenzoate
  • Methyl 3-amino-5-bromo-2-methylbenzoate
  • Methyl 5-amino-2-methylbenzoate

Uniqueness

Methyl 3-amino-5-hydroxy-2-methylbenzoate is unique due to the presence of both amino and hydroxy groups on the benzene ring, which provides it with distinct chemical reactivity and potential biological activities. This combination of functional groups is less common in similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-amino-5-hydroxy-2-methylbenzoate

InChI

InChI=1S/C9H11NO3/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4,11H,10H2,1-2H3

InChI Key

XGUVYWWOJKPPLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)O)C(=O)OC

Origin of Product

United States

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